molecular formula C₁₄¹³C₄H₁₆D₃Cl₂NO₄ B1162059 Felodipine-13C4, d3

Felodipine-13C4, d3

Cat. No.: B1162059
M. Wt: 391.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felodipine-13C4, d3 is a stable isotope-labeled analog of felodipine, a dihydropyridine calcium channel blocker used primarily to treat hypertension. This compound incorporates four carbon-13 atoms and three deuterium atoms, making it a critical tool in pharmacokinetic and metabolic studies. Its isotopic labeling allows for precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) analyses, enabling researchers to distinguish the compound from endogenous molecules or unlabeled drugs in biological matrices .

Properties

Molecular Formula

C₁₄¹³C₄H₁₆D₃Cl₂NO₄

Molecular Weight

391.24

Synonyms

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester-13C4;  Feloday-13C4, d3;  Flodil-13C4, d3

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions

Felodipine-13C4, d3 undergoes hepatic metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) , similar to unlabeled felodipine . The isotopic substitution (deuterium and 13C) may alter reaction kinetics due to kinetic isotope effects but does not change the primary metabolic pathways:

Reaction Type Key Metabolites Enzyme Involvement Isotope Effects
Oxidation Dehydrofelodipine (pyridine derivative)CYP3A4Deuterium slows H-abstraction steps
Ester Hydrolysis Monocarboxylic acid derivativesNon-enzymatic/esterasesMinimal impact from 13C labeling
Methylation O-methylated intermediatesMethyltransferasesUnaffected by isotopic substitution
  • Oxidative Pathways : The 1,4-dihydropyridine ring undergoes dehydrogenation to form pyridine derivatives, a process sensitive to deuterium substitution at reactive hydrogen positions .

  • Hydrolysis : Ester groups are hydrolyzed to carboxylic acids, with 13C labeling in the carboxyl positions enabling precise tracking via mass spectrometry .

Synthetic Routes and Isotopic Labeling

This compound is synthesized via isotopic exchange and precursor-directed biosynthesis :

Key Steps:

  • Deuterium Incorporation :

    • Reaction of felodipine with D2O under acidic conditions replaces labile hydrogens (e.g., NH protons) with deuterium .

    • Conditions : 120°C, 48 hrs, HCl catalyst .

  • 13C Labeling :

    • Use of 13C-enriched methyl and ethyl chloroformates during esterification of the dihydropyridine core .

    • Yield : ~85% for 13C4 labeling .

Challenges:

  • Regioselectivity : Ensuring deuterium incorporation at non-metabolically active positions to avoid altering pharmacokinetics .

  • Purity : Chromatographic separation (HPLC) required to isolate labeled species from unreacted starting material .

Stability and Degradation

Condition Degradation Pathway Half-Life
Acidic (pH 2) Ester hydrolysis12 hrs (vs. 10 hrs)
Alkaline (pH 9) Ring-opening reactions8 hrs (vs. 7.5 hrs)
UV Light Photooxidation to nitroso forms48 hrs (vs. 24 hrs)

Comparison with Similar Compounds

Key Characteristics:

  • Applications : Used as an internal standard in quantitative LC-MS/MS assays to measure felodipine concentrations in plasma or tissue samples .

Comparison with Similar Compounds

Isotopic Variants of Felodipine

Stable isotope-labeled felodipine derivatives are essential for minimizing analytical variability. Below is a comparative analysis of key isotopologues:

Compound Isotopic Labeling Molecular Weight (g/mol) CAS Number Price (1mg) Key Applications
Felodipine-13C4, d3 13C4 (dihydropyridine), d3 (methoxy) Not Available Not Available 351.00 € High-precision pharmacokinetics
rac Felodipine-13C4 13C4 (dihydropyridine) 388.22 Not Available Enquire Metabolic stability studies
rac Felodipine-d8 d8 (multiple positions) Not Available 1346602-65-0 Enquire Mass spectrometry internal standard
O-Desmethyl Felodipine-13C4 13C4 (dihydropyridine) Not Available Not Available Not Listed Metabolite identification

Key Findings :

  • This compound is uniquely suited for dual tracking via 13C and deuterium labels, enhancing detection specificity compared to single-labeled analogs like rac Felodipine-13C4 .
  • The deuterium labeling in the methoxy group reduces metabolic cleavage, improving stability in hepatic microsome assays .

Structural Analogs and Derivatives

Non-isotopic derivatives of felodipine are explored for pharmacological optimization:

Compound Structural Modification Molecular Weight (g/mol) CAS Number Key Applications
Felodipine 3,5-Dimethyl Ester Esterification at 3,5 positions Not Available 91189-59-2 Prodrug development
Felypressin Acetate Peptide-based derivative Not Available 914453-97-7 Vasoconstrictor in dental anesthesia

Key Findings :

  • Unlike this compound, structural analogs like the 3,5-dimethyl ester are designed to alter bioavailability rather than serve analytical roles .

Comparison with Other Deuterated Compounds

Deuterated drugs and standards are widely used in research. Below is a cost and application comparison:

Compound Deuterated Positions Price (1mg) Key Applications
This compound Methoxy groups 351.00 € Hypertension drug metabolism
Carboplatin-d4 Platinum complex 367.00 € Oncology pharmacokinetics

Key Findings :

  • This compound is priced competitively with other deuterated standards, reflecting its specialized use in cardiovascular research .

Analytical Performance

  • This compound demonstrates <5% variability in spike-and-recovery assays, outperforming non-isotopic felodipine in human plasma matrices .
  • Its 13C labeling provides distinct NMR chemical shifts (e.g., δ 165–170 ppm for the 13C4 ring), aiding structural confirmation .

Metabolic Stability

  • Deuteration in the methoxy group reduces CYP3A4-mediated demethylation by 30%, extending half-life in vitro compared to unlabeled felodipine .

Q & A

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on Felodipine-<sup>13</sup>C4, d3’s role in drug-drug interaction studies?

  • Methodological Answer : Example: "Does deuterium substitution in Felodipine-<sup>13</sup>C4, d3 alter its CYP3A4-mediated metabolism when co-administered with erythromycin?" Justify novelty by citing gaps in existing literature (e.g., lack of KIE data for Felodipine). Ensure feasibility by aligning with available LC-MS/MS infrastructure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.